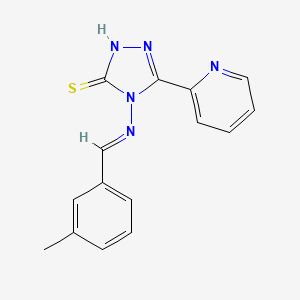![molecular formula C22H17Cl2N5OS B12014392 N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014392.png)
N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-ジクロロフェニル)-2-{[4-(4-メチルフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(2,5-ジクロロフェニル)-2-{[4-(4-メチルフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、トリアゾール環の調製から始まり、その後、スルファニル基とアセトアミド部分の導入が行われます。これらの反応に使用される一般的な試薬には、ヒドラジン、アルデヒド、チオールなどがあります。反応条件には、エタノールやジメチルスルホキシド (DMSO) などの溶媒の使用が含まれ、加熱や触媒の使用が必要になる場合があります。
工業生産方法
このような化合物の工業生産は、通常、ラボでの合成方法のスケールアップを伴います。これには、収率と純度を高めるための反応条件の最適化、連続フロー反応器の使用、クロマトグラフィーなどの高度な精製技術の採用が含まれます。
化学反応の分析
反応の種類
N-(2,5-ジクロロフェニル)-2-{[4-(4-メチルフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化することができます。
還元: 還元反応は、トリアゾール環または他の官能基を標的とする可能性があります。
置換: フェニル環のハロゲン原子は、他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸 (mCPBA) などの試薬を穏やかな条件で使用します。
還元: パラジウム炭素 (Pd/C) または水素化リチウムアルミニウム (LiAlH4) を用いた触媒水素化。
置換: 塩基の存在下でのアミンまたはチオールなどの求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、置換反応によってフェニル環に新しい官能基が導入される可能性があります。
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。
医学: 抗菌剤、抗真菌剤、または抗がん剤としての特性について調査されています。
工業: 新しい材料や農薬の開発における潜在的な用途。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, or anticancer properties.
Industry: Potential use in the development of new materials or agrochemicals.
作用機序
N-(2,5-ジクロロフェニル)-2-{[4-(4-メチルフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素や受容体と相互作用し、その活性を阻害したり、機能を調節したりする可能性があります。関与する分子標的と経路は、大きく異なる可能性があり、解明するには詳細な生化学的研究が必要です。
類似の化合物との比較
類似の化合物
N-(2,5-ジクロロフェニル)-2-{[4-(4-メチルフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド: フルコナゾール、イトラコナゾール、ボリコナゾールなどの他のトリアゾール誘導体と比較することができます。これらは、よく知られた抗真菌剤です。
ユニークな特徴: ジクロロフェニル基やピリジニル基などの特定の置換基の存在は、ユニークな生物学的活性または化学的特性を与える可能性があります。
独自性の強調
N-(2,5-ジクロロフェニル)-2-{[4-(4-メチルフェニル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの官能基のユニークな組み合わせは、他のトリアゾール誘導体とは異なる薬理学的プロファイルや化学反応性をもたらす可能性があります。これは、さらなる研究開発のための貴重な化合物です。
類似化合物との比較
Similar Compounds
N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole derivatives like fluconazole, itraconazole, and voriconazole, which are well-known antifungal agents.
Unique Features: The presence of specific substituents like the dichlorophenyl and pyridinyl groups can impart unique biological activities or chemical properties.
Highlighting Uniqueness
The unique combination of functional groups in this compound may result in distinct pharmacological profiles or chemical reactivity compared to other triazole derivatives. This makes it a valuable compound for further research and development.
特性
分子式 |
C22H17Cl2N5OS |
|---|---|
分子量 |
470.4 g/mol |
IUPAC名 |
N-(2,5-dichlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17Cl2N5OS/c1-14-2-5-17(6-3-14)29-21(15-8-10-25-11-9-15)27-28-22(29)31-13-20(30)26-19-12-16(23)4-7-18(19)24/h2-12H,13H2,1H3,(H,26,30) |
InChIキー |
UPEJCJROUBYJMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12014340.png)
![3-(4-methylphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014342.png)
![[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate](/img/structure/B12014343.png)




![2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12014366.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12014368.png)


![4-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12014388.png)

![5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12014399.png)
